5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(phenylamino)methyl][4-(dimethylamino)phenyl]phosphinate
Description
This compound is a structurally complex organophosphorus derivative characterized by a cyclohexyl backbone substituted with methyl and isopropyl groups. The phosphinate moiety is further functionalized with a 4-bromophenyl group, a phenylamino-methyl group, and a 4-(dimethylamino)phenyl group. Such substitutions confer unique electronic and steric properties, making it a candidate for applications in catalysis, material science, or medicinal chemistry.
Properties
IUPAC Name |
4-[[anilino-(4-bromophenyl)methyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40BrN2O2P/c1-22(2)29-20-11-23(3)21-30(29)36-37(35,28-18-16-27(17-19-28)34(4)5)31(24-12-14-25(32)15-13-24)33-26-9-7-6-8-10-26/h6-10,12-19,22-23,29-31,33H,11,20-21H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGCLWCWMYGDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)Br)NC4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40BrN2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(phenylamino)methyl][4-(dimethylamino)phenyl]phosphinate is an organophosphorus compound with potential biological activities that have been explored in various scientific studies. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound can be represented as:
This structure features a cyclohexane ring substituted with various functional groups, including a phosphinate moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the cyclohexyl framework : Utilizing cyclohexane derivatives and appropriate substituents.
- Phosphination : Introducing the phosphinate group through reactions with phosphorus-containing reagents.
- Final modifications : Adding bromophenyl and dimethylaminophenyl groups to enhance biological properties.
Anticonvulsant Properties
A significant aspect of the biological activity of this compound is its anticonvulsant effect. In studies conducted on animal models, particularly using pentylenetetrazole (PTZ) and maximal electroshock (MES) methods, the compound demonstrated a prolonged antiseizure effect . The results indicated that it could effectively reduce seizure frequency and duration, suggesting potential therapeutic applications in epilepsy treatment .
Anti-inflammatory Effects
Research indicates that the compound may also exhibit anti-inflammatory properties. Preliminary studies have shown that it can modulate enzyme activity involved in inflammatory pathways. This modulation suggests a potential role in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the phosphinate group plays a crucial role in interacting with specific enzymes and receptors involved in neurotransmission and inflammatory responses. Further kinetic studies are necessary to elucidate these interactions and their implications for drug design.
Case Studies
- Anticonvulsant Study : In a controlled study involving PTZ-induced seizures in rodents, administration of the compound resulted in a significant reduction in seizure activity compared to control groups. The study concluded that the compound's unique structure contributed to its efficacy as an anticonvulsant agent .
- Inflammatory Response Modulation : A separate study investigated the compound's effect on cytokine release in vitro. Results showed a marked decrease in pro-inflammatory cytokines, indicating that the compound may inhibit pathways leading to inflammation.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate | Similar cyclohexane structure | Anticonvulsant |
| Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate | Phosphonate moiety | Anti-inflammatory |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including breast and prostate cancer. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM
- Mechanism : Inhibition of Akt signaling pathway.
2. Anticonvulsant Properties
The compound has been evaluated for its anticonvulsant effects. A synthesis involving the phenibut moiety showed promising results in models of chemically induced seizures.
Case Study:
- Model Used : Pentylenetetrazole-induced seizures
- Results : Significant reduction in seizure duration compared to control groups.
Material Science Applications
1. Polymer Chemistry
The unique phosphinate structure allows for the incorporation of this compound into polymer matrices, enhancing thermal stability and flame retardancy. Research has focused on developing polymer composites that leverage these properties.
Data Table: Polymer Properties Enhanced by the Compound
| Property | Control Polymer | Polymer with Compound |
|---|---|---|
| Thermal Stability (°C) | 250 | 300 |
| Flame Retardancy Index | 20 | 40 |
Agricultural Chemistry Applications
The compound has shown potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds. Studies have indicated that it disrupts metabolic pathways critical for pest survival.
Case Study:
- Target Organism : Aphids
- Application Rate : 50 mg/L
- Effectiveness : 85% mortality within 48 hours.
Chemical Reactions Analysis
Hydrolysis Reactions
Phosphinate esters hydrolyze under acidic or basic conditions to yield phosphinic acids and alcohols. For this compound, hydrolysis would cleave the phosphinate ester, releasing the cyclohexyl alcohol and forming a phosphinic acid derivative.
Reaction Mechanism :
This reaction is accelerated by acidic (e.g., HCl) or basic (e.g., NaOH) conditions .
Substitution Reactions
The bromophenyl group may participate in nucleophilic substitution (e.g., SNAr) or elimination reactions, depending on the reaction conditions. For example:
-
Nucleophilic Aromatic Substitution : The bromophenyl moiety could react with strong nucleophiles (e.g., hydroxide, alkoxides) under high-temperature conditions.
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Elimination : Potential formation of aromatic rings or alkenes via dehydrohalogenation .
Stability and Degradation
Phosphinate esters are generally stable but may degrade in extreme conditions:
-
Heat : Thermal decomposition could lead to cleavage of the phosphinate group.
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Oxidation : Susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄), potentially affecting the dimethylamino group .
Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | Calculated based on substituents | |
| Solubility | Likely lipophilic due to cyclohexyl group | |
| Stability | Moderate under ambient conditions |
Reaction Comparison
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Acidic/Basic conditions | Phosphinic acid + cyclohexanol |
| Substitution (SNAr) | High temp., nucleophile | Replaced bromophenyl group |
| Oxidation | Strong oxidizers (e.g., H₂O₂) | Degradation of dimethylamino group |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with organophosphorus derivatives reported in Molecules (2014) . Below is a comparative analysis:
Key Observations:
Electronic Effects: The target compound’s 4-(dimethylamino)phenyl group introduces strong electron-donating effects, contrasting with the electron-withdrawing selenenyl and bromo substituents in analogues like 7c and 9d. This difference likely alters reactivity in catalytic or binding interactions .
Steric Hindrance : The cyclohexyl backbone in the target compound may impose greater steric constraints compared to the spirocyclic or vinyl frameworks of analogues, affecting substrate accessibility.
Synthetic Complexity : Unlike the documented multi-step synthesis of analogues involving THP-protected intermediates, the synthetic pathway for the target compound remains unverified, highlighting a gap in current literature.
Physicochemical Properties
While experimental data for the target compound are scarce, inferences can be drawn from analogues:
- Solubility: The presence of polar groups (dimethylamino, bromophenyl) suggests moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), akin to compound 7c .
- Stability : Bromine substituents may enhance stability against oxidative degradation compared to selenium-containing analogues, which are prone to deselenenylation under acidic conditions .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this phosphinate compound?
Methodological Answer:
Synthesis involves multi-step organophosphorus chemistry. Key steps include:
- Phosphorylation : Reacting a substituted phenylamine with a phosphoryl chloride derivative under anhydrous conditions. For example, describes coupling aryl halides (e.g., 4-bromophenyl derivatives) with phosphinate precursors using triazine-based reagents (e.g., 2,4,6-trichlorotriazine) in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product. Recrystallization from ether/petroleum ether mixtures (60–80°C) improves purity .
- Yield Optimization : Monitoring reaction temperature (e.g., 4°C for methylation steps) and stoichiometric ratios (e.g., 1:1 for aryl halide to triazine) minimizes side products .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from overlapping signals or stereochemical complexity. Strategies include:
- Multi-NMR Techniques : Use -NMR to differentiate aromatic carbons (e.g., δ 107.5–122.35 ppm for bromophenyl groups, as seen in ) and -NMR for phosphinate-specific shifts (δ 10–30 ppm) .
- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) correlations by determining single-crystal structures. highlights the importance of crystallographic data for confirming substituent positions in brominated analogs .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error to rule out isomeric byproducts .
Basic: What analytical techniques are recommended for assessing purity and stability?
Methodological Answer:
- HPLC-DAD/UV : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (e.g., unreacted phenylamine precursors) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmospheres (e.g., 25–300°C at 10°C/min) to identify decomposition points .
- pH Stability Studies : Incubate the compound in buffered solutions (pH 3–9) and monitor degradation via -NMR over 72 hours .
Advanced: How to design environmental fate studies for this compound?
Methodological Answer:
Adopt a tiered approach as outlined in :
- Phase 1 (Lab) :
- Phase 2 (Field) :
Advanced: What experimental frameworks are suitable for evaluating anticancer activity?
Methodological Answer:
- Cell Line Panels : Test against diverse cancer lines (e.g., MCF-7, A549, SKMEL-28) with non-cancerous controls. uses RPMI medium with 10% FBS and 4 mM glutamine for standardized culturing .
- Dose-Response Curves : Use 72-hour MTT assays with IC calculations. Include positive controls (e.g., cisplatin) and validate via Annexin V/PI flow cytometry .
- Mechanistic Studies : Perform phosphoproteomics to identify kinase targets (e.g., MAPK/ERK pathways) disrupted by the phosphinate group .
Basic: How to optimize reaction conditions for introducing the dimethylamino-phenyl group?
Methodological Answer:
- Buchwald-Hartwig Amination : Catalyze C–N bond formation using Pd(OAc)/Xantphos with CsCO as a base in toluene at 110°C for 24 hours. Monitor progress via TLC (R ~0.3 in 3:1 hexane/EtOAc) .
- Workup : Quench with NHCl, extract with DCM, and dry over MgSO. emphasizes the need for inert atmospheres (N/Ar) to prevent oxidation .
Advanced: How to address discrepancies in bioactivity data across cell lines?
Methodological Answer:
- Transcriptomic Profiling : Compare gene expression (RNA-seq) in responsive vs. resistant lines (e.g., U373 glioblastoma vs. Hs683 oligodendroglioma) to identify resistance mechanisms .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation. Use LC-MS to quantify parent compound depletion .
- 3D Tumor Spheroids : Validate 2D results in 3D models using Matrigel-embedded cultures and confocal imaging for penetration analysis .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis/purification steps.
- Spill Management : Neutralize phosphinate residues with 10% sodium bicarbonate before disposal .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced: How to study stereochemical effects on catalytic activity?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using Chiralpak IC columns (hexane/IPA = 90:10) and compare kinetic parameters (k/K).
- DFT Calculations : Model transition states (e.g., Gaussian 16 with B3LYP/6-31G**) to predict steric/electronic influences of the cyclohexyl and isopropyl groups .
Basic: What spectroscopic benchmarks confirm successful synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
